N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide is a synthetic compound that features a unique structure combining an imidazole ring, a pyridine ring, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Construction of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling of the imidazole and pyridine rings: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, to link the two heterocyclic rings.
Attachment of the phenylbutanamide moiety: The final step involves the amidation reaction, where the phenylbutanamide group is introduced using appropriate reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine are well-known for their roles in biological systems.
Phenylbutanamide derivatives: Compounds like phenylbutazone are used for their anti-inflammatory effects
Uniqueness
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylbutanamide is unique due to its combination of three distinct functional groups, which confer a broad range of chemical and biological activities. This structural diversity allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-16(14-6-4-3-5-7-14)18(23)21-15-8-9-17(20-12-15)22-11-10-19-13-22/h3-13,16H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJRXZJSTLYTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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